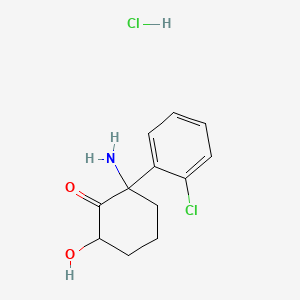
Hydroxynorketamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is formed by hydroxylation of the intermediate norketamine, another metabolite of ketamine . Unlike ketamine, hydroxynorketamine hydrochloride does not exhibit anesthetic or psychostimulant properties . it has shown significant biological activity, particularly in the context of antidepressant effects .
Métodos De Preparación
Hydroxynorketamine hydrochloride can be synthesized through various methods. One common synthetic route involves the hydroxylation of norketamine . The reaction conditions typically include the use of specific catalysts and controlled environments to ensure the desired stereochemistry of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Hydroxynorketamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of hydroxynorketamine.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the hydroxynorketamine molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hydroxynorketamine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of hydroxynorketamine hydrochloride involves several molecular targets and pathways:
α7-Nicotinic Acetylcholine Receptor: This compound acts as a potent and selective negative allosteric modulator of this receptor.
Mammalian Target of Rapamycin (mTOR): It has been found to increase the function of mTOR, a marker of antidepressant activity.
Glutamatergic Neurotransmission: This compound modulates glutamatergic neurotransmission, which is crucial for its antidepressant effects.
Comparación Con Compuestos Similares
Hydroxynorketamine hydrochloride is unique compared to other similar compounds due to its specific biological activities and lack of anesthetic properties. Similar compounds include:
Ketamine: An anesthetic and antidepressant drug that is metabolized into hydroxynorketamine.
Norketamine: An intermediate metabolite of ketamine that is further hydroxylated to form hydroxynorketamine.
Dehydronorketamine: Another metabolite of ketamine that shares some biological activities with hydroxynorketamine.
This compound stands out due to its selective modulation of the α7-nicotinic acetylcholine receptor and its potent antidepressant effects without the dissociative or euphoric effects associated with ketamine .
Propiedades
Fórmula molecular |
C12H15Cl2NO2 |
|---|---|
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16;/h1-2,4-5,10,15H,3,6-7,14H2;1H |
Clave InChI |
ZQJVHBJDLMIKJK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)
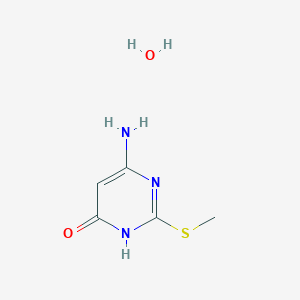
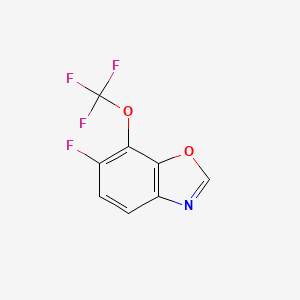
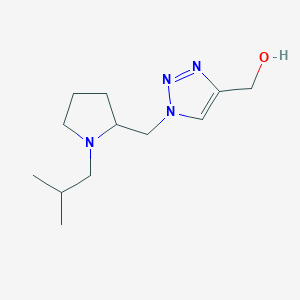
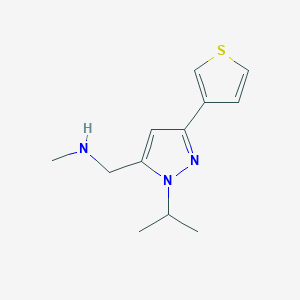
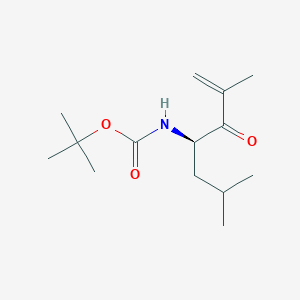
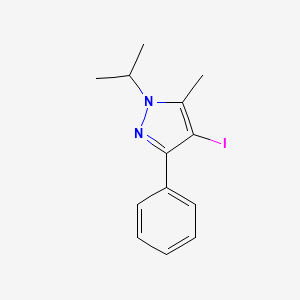
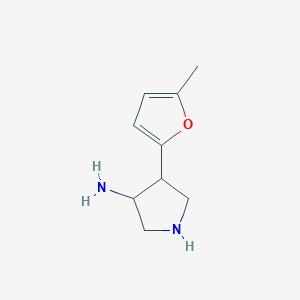
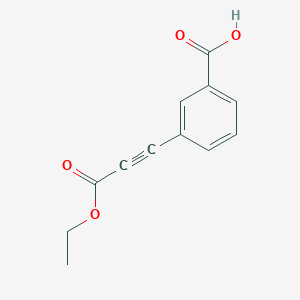
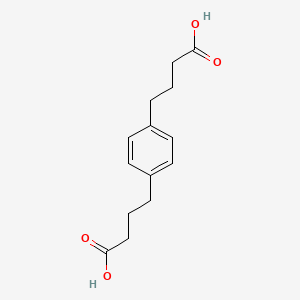
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
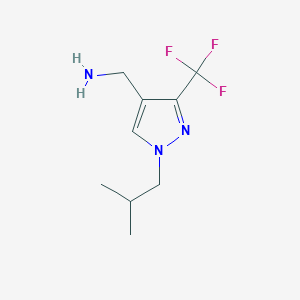
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
